molecular formula C19H22FNO3 B2522593 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide CAS No. 1788558-34-8

3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B2522593
CAS No.: 1788558-34-8
M. Wt: 331.387
InChI Key: MNDLEADEJMZHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is a synthetic propanamide derivative intended for research and development purposes. Compounds within the propanamide class are of significant interest in medicinal chemistry and pharmacology, with published studies exploring their potential as agonists or antagonists for various G-protein coupled receptors . Furthermore, specific sub-classes of propanamide derivatives have been investigated for their affinity to pain-related receptors, such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . Researchers should note that certain propanamide derivatives, particularly those structurally related to potent synthetic opioids, are subject to control under national and international regulations . This product is provided as a chemical tool for investigative use in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for human, veterinary, diagnostic, or therapeutic use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international regulations governing the handling of such compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDLEADEJMZHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2-methoxyphenylacetic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methoxyphenyl groups allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Synthesis Yield Physicochemical Notes Evidence ID
N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanamide (1dba) Triazole ring at position 2; N-(2-methoxyphenyl) group 88% Higher polarity due to triazole; LC-MS: m/z 337.1 [[M+H]⁺]
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Piperidine ring; dual N-substituents (2-fluorophenyl and phenethyl) Not reported Likely opioid receptor affinity (fentanyl analog); molecular weight: 356.4 g/mol
2'-Fluoroortho-Fluorofentanyl Dual fluorophenyl groups; piperidine backbone Not reported High lipophilicity; molecular formula: C₂₂H₂₆F₂N₂O; pKa: NA
3-(2-Fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide Pyrazole-containing aromatic substituent on ethyl group Not reported Molecular weight: 351.4 g/mol; potential kinase inhibition due to pyrazole
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorophenyl and isobutylphenyl groups High yield Nonpolar; UV and mass spectral data confirmed
3-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)propanamide Piperazinyl linker; dual aromatic substituents Not reported Molecular weight: 357.43 g/mol; potential CNS activity

Key Observations:

Substituent Effects on Polarity :

  • Compounds with triazole rings (e.g., 1dba) exhibit higher polarity due to the heterocycle’s hydrogen-bonding capacity, which may enhance aqueous solubility . In contrast, the target compound’s methoxyphenyl and branched ethyl groups likely reduce polarity, favoring membrane permeability.
  • Fluorine atoms (e.g., in 2'-fluoroortho-fluorofentanyl and the target compound) enhance metabolic stability and receptor binding via electronegative effects.

Synthetic Accessibility :

  • Triazole-containing analogs (e.g., 1dba, 1dbb) are synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry) with yields >80% . The target compound’s synthesis likely involves amide coupling, as seen in for similar structures.

Pharmacological Implications: Piperidine/piperazine-containing analogs (e.g., ) are associated with opioid receptor modulation. The target compound’s lack of a piperidine ring may redirect activity toward non-opioid targets.

Structural and Functional Divergence

  • Methoxy vs. In contrast, chloro/fluoro substituents (e.g., ) exert inductive effects, increasing electrophilicity.
  • Branched vs. Linear Chains : The target compound’s 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric hindrance, which may limit rotational freedom compared to linear chains (e.g., phenethyl in ).

Biological Activity

Chemical Structure and Properties

The compound belongs to the family of propanamide derivatives, characterized by the presence of a fluorophenyl group and methoxy substituents. Its structural formula is represented as follows:

C19H24FNO3\text{C}_{19}\text{H}_{24}\text{F}\text{N}\text{O}_3

Structural Features

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Methoxy Substituents : Potentially modulate pharmacokinetic properties.

Research indicates that this compound may interact with various biological targets, including:

  • Opioid Receptors : Preliminary studies suggest affinity for mu-opioid receptors, which are critical in pain modulation and analgesic effects.
  • Serotonin Receptors : Potential interactions with serotonin receptors could imply roles in mood regulation and anxiety.

Pharmacological Effects

  • Analgesic Activity :
    • Studies have shown that compounds with similar structures exhibit significant analgesic properties. For example, a related compound demonstrated effective pain relief in animal models through mu-opioid receptor activation.
  • Antimicrobial Activity :
    • A recent investigation into related alkaloids indicated moderate antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM for different strains .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic potential of similar compounds on cancer cell lines, revealing varying levels of efficacy depending on the specific structural modifications.

Case Study 1: Analgesic Efficacy

A study examined the analgesic properties of a structurally analogous compound in a rat model. The results indicated that administration led to significant pain relief comparable to established opioid medications, suggesting potential clinical applications in pain management.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of related propanamide derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated promising results, with certain derivatives achieving MIC values as low as 5.64 µM against S. aureus .

Comparative Analysis

The following table summarizes the biological activities reported for various related compounds:

Compound NameAnalgesic ActivityAntimicrobial Activity (MIC)Cytotoxicity
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamideModerate5.64 µM (S. aureus)Moderate
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamideHigh4.69 µM (B. subtilis)High
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamideHigh8.33 µM (E. coli)Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the fluorophenyl and methoxyphenyl moieties via amide bond formation. Key steps include:

  • Use of coupling agents like EDCI or HOBt for amide bond formation under inert conditions.
  • Protection of methoxy groups during reactive steps to prevent undesired side reactions.
  • Optimization of temperature (e.g., 0–5°C for exothermic steps) and solvent choice (anhydrous dichloromethane or DMF).
  • Purification via gradient column chromatography (ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying fluorophenyl (δ 7.1–7.3 ppm) and methoxyphenyl (δ 3.8 ppm for -OCH₃) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 385.8 for C₂₁H₂₃FNO₃).
  • HPLC-UV : Assess purity (>95%) using a C18 column (λ=254 nm) with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different experimental models?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity.
  • Normalization : Include internal controls (e.g., housekeeping genes in RT-PCR) to account for variability.
  • Pharmacokinetic Profiling : Evaluate solubility (via shake-flask method) and metabolic stability (liver microsome assays) to explain model-specific differences.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to quantify inter-experimental variability .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for fluorophenyl-containing propanamide derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the phenyl rings (e.g., electron-withdrawing -Cl vs. donating -OCH₃) and propanamide backbone (e.g., alkyl chain length).
  • Bioactivity Profiling : Test analogs in target-specific assays (e.g., IC₅₀ determination in kinase inhibition assays).
  • QSAR Modeling : Use substituent parameters (Hammett σ, π values) to correlate structural features with activity trends .

Q. How should researchers approach the development of in vitro assays to evaluate potential neuropharmacological effects?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) to measure competitive inhibition (Ki values).
  • Functional Assays : Monitor cellular responses (e.g., cAMP inhibition for GPCRs or calcium flux via FLIPR).
  • Validation : Compare with known agonists/antagonists (e.g., fentanyl for opioid receptor assays) .

Q. What are the best practices for assessing metabolic stability in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS.
  • Metabolite Identification : Use high-resolution MS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Data Interpretation : Calculate intrinsic clearance (Clᵢₙₜ) and compare to reference compounds with known stability .

Q. How can computational tools predict binding affinity to target receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL).
  • Molecular Dynamics (MD) Simulations : Run simulations (GROMACS) to assess binding stability over 100 ns.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy and correlate with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.